molecular formula C7H7NO B3358654 5-Ethylfuran-2-carbonitrile CAS No. 815587-49-6

5-Ethylfuran-2-carbonitrile

Cat. No.: B3358654
CAS No.: 815587-49-6
M. Wt: 121.14 g/mol
InChI Key: MZNNFRYDYKRGAF-UHFFFAOYSA-N
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Description

5-Ethylfuran-2-carbonitrile is a furan derivative functionalized with an ethyl substituent and a carbonitrile group, making it a valuable heterocyclic building block in organic synthesis and materials science. The electron-withdrawing nitrile group can enhance molecular lipophilicity and alter binding interactions, which is a key feature in developing bioactive molecules . Furan scaffolds are of significant interest in sustainable chemistry, often derived from biomass resources . In materials research, furan derivatives can be used in electrochemical polymerization to create conducting polymers, a process well-studied for similar monomers like furan and 2-methylfuran . Furthermore, alkylated furans are extensively investigated as promising renewable biofuels, with studies on compounds like 5-Methyl-2-ethylfuran highlighting their desirable combustion properties . The structural features of this compound suggest potential applications in developing novel polymers, ligands, and pharmaceutical intermediates. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylfuran-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6-3-4-7(5-8)9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNNFRYDYKRGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650302
Record name 5-Ethylfuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815587-49-6
Record name 5-Ethylfuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Synthetic Methodologies for 5 Ethylfuran 2 Carbonitrile

De Novo Synthesis Approaches to the Furan (B31954) Core

The formation of the fundamental furan structure is a critical first step in the synthesis of 5-ethylfuran-2-carbonitrile. Several classic and modern organic reactions can be employed for this purpose.

Cyclization Reactions from Acyclic Precursors

One of the most fundamental and widely used methods for constructing furan rings is the Paal-Knorr synthesis. organic-chemistry.org This acid-catalyzed reaction involves the cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org By selecting an appropriate 1,4-dione precursor bearing an ethyl group, the 2-ethylfuran (B109080) core can be readily assembled. The general mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, leading to a dihydrofuran intermediate which then dehydrates to the aromatic furan.

Another notable method is the Feist-Benary furan synthesis, which utilizes the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine (B92270). pharmaguideline.com This approach allows for the formation of diversely substituted furans. Additionally, allenyl ketones can be converted to furans when heated with silver nitrate (B79036) or silver boron tetrafluoride in acetonitrile (B52724). pharmaguideline.com

Recent advancements have also explored domino reactions, such as a Claisen rearrangement/dearomatizing electrocyclic ring-closure/aromatizing electrocyclic ring-opening sequence starting from furylcarbinols, to produce polysubstituted furans. acs.org Tandem reactions, like the SNAr/5-exo-trig cyclization of N-alkyl- and -arylimines derived from o-fluorobenzaldehydes, can yield substituted dihydrobenzofurans, showcasing the versatility of cyclization strategies. nih.gov

Cyclization Method Precursors Key Reagents/Conditions Product Type
Paal-Knorr Synthesis1,4-Dicarbonyl compoundsAcid catalystFurans
Feist-Benary Synthesisα-Halo ketones and β-dicarbonyl compoundsAmmonia or pyridineSubstituted furans
From Allenyl KetonesAllenyl ketonesSilver nitrate or silver boron tetrafluorideFurans
Domino ReactionFurylcarbinolsHeatPolysubstituted furans
Tandem SNAr/5-exo-trig CyclizationN-alkyl/arylimines of o-fluorobenzaldehydesDiarylmethoxideSubstituted dihydrobenzofurans

Ring Transformations of Heterocyclic Compounds

The furan ring can also be synthesized through the transformation of other heterocyclic systems. For instance, the cycloaddition of oxazoles with acetylenic dienophiles in a Diels-Alder reaction results in the formation of a furan with the loss of a nitrile. pharmaguideline.com Ring expansion of alkynic oxiranes, when treated with sulfuric acid and mercury sulfate, also yields furans. pharmaguideline.com Conversely, ring contraction of pyrylium (B1242799) salts upon oxidation with aqueous hydrogen peroxide and perchloric acid can produce 2-acylfurans. pharmaguideline.com

Functionalization Strategies from Pre-formed Furan Scaffolds

Once the 2-ethylfuran core is obtained, the next critical step is the introduction of the nitrile group at the 5-position. This can be achieved through direct cyanation or by the conversion of other functional groups.

Direct Cyanation of 2-Ethylfuran Derivatives

Direct cyanation involves the substitution of a hydrogen atom on the furan ring with a cyanide group. wikipedia.org This can be a challenging transformation due to the reactivity of the furan ring. However, various methods have been developed for the cyanation of aromatic and heteroaromatic compounds. Palladium-catalyzed cyanations of aryl halides are a common strategy, often employing potassium cyanide or zinc cyanide as the cyanide source. wikipedia.org For a substrate like 2-ethylfuran, a preliminary halogenation step, for instance bromination, would be necessary to introduce a suitable leaving group for the palladium-catalyzed cyanation. Research has shown that 2-ethylfuran can be brominated to yield 2-bromo-5-ethylfuran. researchgate.net

Conversion of Other Functional Groups (e.g., Aldehydes) to Nitriles on Furan Systems

An alternative and often more practical approach is the conversion of a pre-installed functional group at the 5-position into a nitrile. A common precursor is the corresponding aldehyde, 5-ethylfuran-2-carbaldehyde. The conversion of aldehydes to nitriles can be accomplished through several well-established methods.

One common route is the formation of an oxime from the aldehyde by reaction with hydroxylamine, followed by dehydration to the nitrile. Various dehydrating agents can be employed for this second step. Another direct method involves the reaction of the aldehyde with reagents like hydroxylamine-O-sulfonic acid.

A notable one-pot synthesis involves the use of sodium cyanide and manganese dioxide (MnO2) in methanol (B129727) to convert furfural (B47365) derivatives to their corresponding methyl esters. rsc.org While this yields an ester and not a nitrile, it highlights methods for functional group interconversion on the furan ring. A more direct conversion of an aldehyde to a nitrile can be achieved through various modern synthetic protocols. For example, the reaction of an aldehyde with ammonia and an oxidizing agent can yield the corresponding nitrile.

Precursor Functional Group Reagents for Conversion to Nitrile Intermediate(s)
Aldehyde (-CHO)1. Hydroxylamine (NH2OH) 2. Dehydrating agentOxime
Aldehyde (-CHO)Hydroxylamine-O-sulfonic acidOxime-O-sulfonate
Aldehyde (-CHO)Ammonia (NH3) + OxidantImine
Bromo (-Br)Metal cyanide (e.g., CuCN, KCN/Pd catalyst)Organometallic intermediate

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. In the context of this compound synthesis, catalysts can be employed in both the formation of the furan ring and the subsequent functionalization steps.

For the de novo synthesis of the furan core, various metal catalysts, including those based on platinum, gold, copper, and iron, have been shown to be effective in catalyzing the cyclization of different acyclic precursors. organic-chemistry.org For instance, platinum-catalyzed reactions of propargylic oxiranes can produce highly substituted furans. organic-chemistry.org

In the functionalization of pre-formed furan scaffolds, palladium catalysts are extensively used for cross-coupling reactions to introduce the cyano group. wikipedia.org Nickel-catalyzed cyanations have also emerged as a more cost-effective alternative. wikipedia.org Furthermore, copper-catalyzed cyanations of terminal alkynes have been reported, which could be relevant if an alkyne-functionalized furan is used as an intermediate. nih.gov The development of novel catalytic systems continues to be an active area of research, aiming to provide more sustainable and atom-economical routes to valuable compounds like this compound.

Transition Metal-Catalyzed Cyanation Reactions

Transition metal catalysis is a cornerstone for the synthesis of aryl and heteroaryl nitriles, offering high efficiency and functional group tolerance. Palladium, copper, and ruthenium complexes are prominently used for the cyanation of furan derivatives. taylorandfrancis.combeilstein-journals.org These reactions typically involve the cross-coupling of a furan substrate, often a halide, with a cyanide source.

Palladium-catalyzed cyanations are well-established, though they can be susceptible to catalyst deactivation by the cyanide ion. nih.gov To circumvent this, strategies include the use of specific ligands that protect the palladium center or employing less soluble cyanide sources like zinc cyanide (Zn(CN)₂). nih.govwikipedia.org A more recent, non-toxic alternative is potassium ferrocyanide (K₄[Fe(CN)₆]), which has been successfully used in the palladium-catalyzed cyanation of various (hetero)aryl chlorides and bromides. nih.gov For instance, the cyanation of heteroaryl halides can be achieved in high yields using a palladium precatalyst system in a mixture of dioxane and water. nih.gov

Ruthenium-catalyzed C-H cyanation presents a modern approach, avoiding the need for pre-functionalized substrates like halides. beilstein-journals.org Using less toxic cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), this method allows for the direct conversion of C-H bonds to C-CN bonds. beilstein-journals.org The reaction conditions often involve a ruthenium catalyst, such as [RuCl₂(p-cymene)]₂, an additive like silver hexafluoroantimonate (AgSbF₆), and a base in a suitable solvent at elevated temperatures. beilstein-journals.org This methodology has been successfully applied to a range of heteroarenes, including furans, demonstrating high chemo- and site-selectivity. beilstein-journals.org

Copper-catalyzed methods, reminiscent of the classical Rosenmund-von Braun reaction, also provide a viable route. wikipedia.org While traditional methods required stoichiometric amounts of copper(I) cyanide, modern catalytic variants have been developed that are more efficient and economical. wikipedia.org

Table 1: Comparison of Transition Metal-Catalyzed Cyanation Methods

Catalyst System Cyanide Source Substrate Key Advantages
Palladium (e.g., Pd₂(dba)₃) K₄[Fe(CN)₆] Heteroaryl Halides Utilizes a non-toxic cyanide source, high yields. nih.gov
Ruthenium (e.g., [RuCl₂(p-cymene)]₂) NCTS Heteroaryl C-H bond Direct C-H functionalization, avoids pre-functionalization. beilstein-journals.org

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that can provide unique reactivity and stereoselectivity. While direct organocatalytic cyanation on a furan ring is a developing area, related methodologies demonstrate the potential of this approach. For instance, organocatalysts have been employed in the synthesis of functionalized furan derivatives. nih.gov Asymmetric catalysis using chiral amines can activate aldehydes to react with other substrates, leading to the formation of chiral furan precursors. nih.gov

The synthesis of functionalized 2,5-dihydrofurans can be achieved through domino reactions catalyzed by copper, which can be considered at the interface of organometallic and organocatalysis. researchgate.net These reactions proceed through intermediates that undergo cyclization to yield the dihydrofuran ring, which can be subsequently aromatized to the corresponding furan. researchgate.net The development of a direct organocatalytic method for the introduction of a nitrile group onto the 5-ethylfuran scaffold remains a target for future research.

Chemoenzymatic Sequences for Nitrile Preparation

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. While a direct enzymatic cyanation of 5-ethylfuran is not commonly reported, enzymes play a crucial role in the preparation of nitrile-containing compounds or their precursors. For example, lipases are used in the kinetic resolution of alcohols, which can be precursors to chiral building blocks for synthesis. mdpi.com This high degree of enantioselectivity is valuable for preparing optically active intermediates that can be converted to target molecules like this compound through subsequent chemical steps.

Optimization of Reaction Conditions and Process Intensification

The efficiency of synthesizing this compound is highly dependent on the optimization of reaction parameters. Solvent choice, temperature, pressure, and the use of non-conventional energy sources like microwaves are critical factors that influence yield, selectivity, and reaction time.

Solvent Effects and Reaction Medium Engineering

The choice of solvent is critical as it can influence reactant solubility, stabilize transition states, and in some cases, participate in the reaction mechanism. researchgate.netderbytelegraph.co.uk In the synthesis of furan derivatives, solvent polarity plays a significant role. derbytelegraph.co.uk Polar solvents can stabilize charged intermediates and transition states that are common in heterocycle formation. For cyanation reactions, solvents like 1,2-dichloroethane (B1671644) (DCE), acetonitrile (MeCN), dimethylformamide (DMF), and dioxane are frequently used. beilstein-journals.orgnih.govresearchgate.net

The selection between different solvents can even switch the reaction pathway to yield different constitutional isomers. For example, the synthesis of dihydrofuran-carbonitriles can yield different products depending on whether the reaction is carried out in 1,2-DCE or MeCN. researchgate.net In palladium-catalyzed cyanations, solvent systems like dioxane/water are often employed to balance the solubility of organic substrates and inorganic cyanide salts. nih.gov

Temperature and Pressure Influences on Yield and Selectivity

Temperature is a key parameter in controlling reaction rates and selectivity. Many transition metal-catalyzed cyanations require elevated temperatures, often in the range of 80-120 °C, to proceed at a reasonable rate. taylorandfrancis.combeilstein-journals.org For example, the ruthenium-catalyzed C-H cyanation of heteroarenes is typically performed at 120 °C. beilstein-journals.org However, excessively high temperatures can lead to side reactions and decomposition of the furan ring, which is known to be sensitive to strong acids and high heat. pharmaguideline.com Therefore, careful optimization is required to maximize the yield of the desired nitrile.

Pressure is less commonly reported as a primary variable for these types of liquid-phase reactions unless volatile reagents are used or the reaction mechanism involves a change in the number of moles of gas. For process intensification, reactions may be run in sealed vessels at elevated temperatures, which will consequently increase the internal pressure.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions. By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. mdpi.commdpi.comnih.gov

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including furan and pyrimidine (B1678525) derivatives. mdpi.comcbiore.id For instance, the synthesis of 2-formimidate-3-carbonitrile derivatives was achieved in 20 minutes with excellent yields (88-95%) using microwave irradiation, a significant improvement over conventional methods that take several hours. mdpi.com Similarly, the synthesis of 2,5-dimethylfuran (B142691) from biomass hydrolysate was optimized using microwave heating at 120 °C. cbiore.id Applying microwave-assisted protocols to the cyanation of 5-ethylfuran could therefore offer a more rapid and efficient route to this compound.

Table 2: Effect of Heating Method on Synthesis

Reaction Type Conventional Heating Microwave-Assisted Reference
Formimidate-carbonitrile Synthesis Several hours, comparable yields 20 minutes, 88-95% yield mdpi.com
Quinolone-fused γ-lactone Synthesis 4 hours 10 seconds nih.gov

Sustainable and Green Chemistry Aspects in this compound Synthesis

The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern chemistry, driven by the need to minimize environmental impact and utilize renewable resources. In the context of producing this compound, a valuable heterocyclic nitrile, green chemistry principles offer a framework for designing cleaner, more efficient, and economically viable processes. This section explores the key sustainable aspects of its synthesis, focusing on strategies to maximize atom economy, reduce waste, and incorporate biomass-derived feedstocks.

Atom Economy and Waste Minimization Strategies

Atom economy, a central concept in green chemistry, seeks to maximize the incorporation of all reactant atoms into the final desired product, thereby minimizing the generation of waste. rsc.orgmnstate.edu High atom economy is characteristic of reactions such as additions and rearrangements, while substitution and elimination reactions tend to perform poorly by this metric. mnstate.edu Designing a synthetic route for this compound with a high atom economy is crucial for a sustainable process.

A hypothetical green synthesis of this compound can be envisioned starting from biomass-derived precursors, proceeding through reactions that are inherently atom-economical. One of the most efficient industrial methods for creating aromatic nitriles from aldehydes is vapor-phase ammoxidation. This process combines the aldehyde with ammonia and an oxidant (typically air) over a heterogeneous catalyst to form the nitrile, with water as the only significant byproduct.

Table 1: Comparison of Atom Economy for Different Cyanation Methods

Reaction TypeGeneric EquationAtom EconomyByproductsGreen Chemistry Considerations
Ammoxidation R-CHO + NH₃ + 0.5 O₂ → R-CN + 2 H₂OHighWaterHighly atom-economical; avoids toxic reagents.
Sandmeyer Reaction Ar-N₂⁺X⁻ + CuCN → Ar-CN + N₂ + CuXLowNitrogen gas, Copper saltsInvolves diazonium intermediates and stoichiometric metal salts, leading to significant waste. nih.govwikipedia.org
Dehydration of Aldoxime R-CH=NOH → R-CN + H₂OHighWaterCan be efficient, but the formation of the oxime from the aldehyde generates waste.
Decarboxylative Cyanation R-COOH → R-CN + CO₂ + other fragmentsVariableCarbon dioxide, reagent fragmentsCan be a useful strategy but often requires specific catalysts and reagents that may not be fully incorporated. chemrevlett.comnih.gov

As illustrated in Table 1, ammoxidation stands out as a superior method from an atom economy perspective. The industrial synthesis of 2-furonitrile (B73164) from furfural, a closely related compound, utilizes vapor-phase ammoxidation over a bismuth molybdate (B1676688) catalyst at high temperatures. wikipedia.org A similar strategy applied to a hypothetical 5-ethylfurfural intermediate would represent a highly efficient and low-waste route to this compound.

Waste minimization also involves the use of recyclable heterogeneous catalysts instead of stoichiometric reagents that are consumed in the reaction. nih.govfrontiersin.org Modern catalytic systems, including non-noble metal catalysts, are being developed to replace more expensive and toxic heavy metal catalysts, further enhancing the sustainability of the process. frontiersin.org The choice of solvent is another critical factor; utilizing green solvents like water, supercritical CO₂, or bio-derived solvents, or performing reactions in solvent-free conditions, significantly reduces the environmental footprint. nih.gov

Use of Biomass-Derived or Renewable Feedstocks

The foundation of a truly sustainable synthesis for this compound lies in the use of renewable starting materials. Lignocellulosic biomass, which is abundant and non-edible, is a prime feedstock for producing a variety of furan-based platform chemicals. rsc.orgresearchgate.net These platform molecules serve as versatile building blocks for a wide range of value-added chemicals, moving away from a fossil fuel-dependent economy.

The key biomass-derived intermediate for the synthesis of furan compounds with a C6 backbone is 5-hydroxymethylfurfural (B1680220) (HMF). HMF is readily produced by the acid-catalyzed dehydration of C6 sugars (hexoses) such as fructose (B13574) and glucose, which are themselves derived from the hydrolysis of cellulose (B213188) and starch. rsc.orgmdpi.comrsc.org

A plausible sustainable pathway to this compound could commence with HMF. The synthesis would involve two main transformations: conversion of the hydroxymethyl group at the 5-position to an ethyl group, and conversion of the aldehyde group at the 2-position to a nitrile.

Table 2: Potential Biomass-to-Furan Precursor Conversion Pathways

FeedstockKey IntermediateCatalyst/ConditionsProductReference
Fructose/Glucose5-Hydroxymethylfurfural (HMF)Acid catalyst (e.g., solid acids, ionic liquids) in various solvents.High yields of HMF are achievable, especially from fructose. rsc.org
Xylose (from Hemicellulose)FurfuralAcid-catalyzed dehydration.Industrially established process for furfural production. wikipedia.org
LignocelluloseGlucose, XyloseHydrolysis (acidic or enzymatic).Primary sugars for conversion to HMF and furfural. rsc.org

From HMF, the ethyl group could be installed via a two-step reduction process. First, the aldehyde group of HMF is selectively protected, followed by the hydrogenolysis of the hydroxymethyl group to a methyl group, and then a subsequent homologation/reduction sequence to yield the ethyl group. More advanced catalytic strategies aim for the direct hydrodeoxygenation of the hydroxymethyl group and subsequent C-C bond formation in a one-pot process to improve efficiency. For instance, catalytic transfer hydrogenolysis of HMF can yield 2,5-dimethylfuran (DMF), demonstrating the feasibility of converting the C-O bond to a C-H bond. researchgate.net

Once a 5-ethylfurfural intermediate is obtained, the aforementioned ammoxidation reaction would provide a green route to the final product, this compound. This complete pathway, starting from carbohydrates and employing high atom-economy catalytic reactions, exemplifies the principles of green chemistry in the synthesis of fine chemicals.

Elucidation of Chemical Reactivity and Transformation Pathways of 5 Ethylfuran 2 Carbonitrile

Reactivity of the Nitrile Group

The nitrile group (C≡N) in 5-Ethylfuran-2-carbonitrile is a versatile functional group characterized by a highly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. This inherent electrophilicity makes it susceptible to attack by a variety of nucleophiles and reducing agents, and it can also undergo hydrolysis.

Nucleophilic Additions to the Cyano Carbon

The electrophilic carbon of the nitrile group is a prime target for nucleophilic attack. This reactivity is a cornerstone of nitrile chemistry, leading to the formation of a diverse array of new chemical entities. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily add to the cyano carbon. The initial addition results in the formation of an imine anion, which upon subsequent hydrolysis, yields a ketone. This two-step process provides a valuable method for the synthesis of furan-based ketones.

NucleophileIntermediateFinal Product
Grignard Reagent (R-MgX)Imine anionKetone
Organolithium (R-Li)Imine anionKetone

Table 1: Nucleophilic Addition Reactions to the Nitrile Group

Reductions to Amines and Imines

The nitrile group can be readily reduced to form primary amines or imines, depending on the reducing agent and reaction conditions employed. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) effect the complete reduction of the nitrile to a primary amine, specifically (5-ethylfuran-2-yl)methanamine. The reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be utilized for the partial reduction of the nitrile to an imine, which can then be hydrolyzed to furnish an aldehyde.

Reducing AgentProduct
Lithium Aluminum Hydride (LiAlH₄)Primary Amine
Diisobutylaluminium Hydride (DIBAL-H)Imine (hydrolyzes to Aldehyde)

Table 2: Reduction Products of the Nitrile Group

Hydrolysis and Alcoholysis Reactions

Under acidic or basic conditions, the nitrile group of this compound can undergo hydrolysis to yield a carboxylic acid. The reaction typically proceeds through an amide intermediate, 5-ethylfuran-2-carboxamide. In the presence of acid, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon for attack by water. Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. Complete hydrolysis ultimately affords 5-ethylfuran-2-carboxylic acid. In the presence of an alcohol and an acid or base catalyst, alcoholysis can occur, leading to the formation of an ester.

ReactionIntermediateFinal Product
Acidic/Basic Hydrolysis5-Ethylfuran-2-carboxamide5-Ethylfuran-2-carboxylic acid
AlcoholysisImidateEster

Table 3: Hydrolysis and Alcoholysis Products of the Nitrile Group

Electrophilic Aromatic Substitution (EAS) on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The oxygen atom in the ring donates electron density, activating the ring towards electrophilic attack. In this compound, the ethyl group at the 5-position is an activating, ortho-, para-directing group, while the nitrile group at the 2-position is a deactivating, meta-directing group. Due to the strong activating effect of the furan oxygen, electrophilic substitution is expected to occur preferentially at the vacant positions of the ring, primarily at the C4 position, which is ortho to the activating ethyl group and meta to the deactivating nitrile group.

Halogenation and Nitration Studies

Halogenation of furan rings typically proceeds readily. For this compound, reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) in a suitable solvent would be expected to yield the corresponding 4-halo derivative. The reaction proceeds through the formation of a resonance-stabilized cationic intermediate.

Nitration of furan rings requires milder conditions than those used for benzene (B151609) due to the ring's higher reactivity. A common nitrating agent for sensitive substrates is acetyl nitrate (B79036) (CH₃COONO₂). The introduction of a nitro group onto the furan ring of this compound would be anticipated to occur at the 4-position, yielding 4-nitro-5-ethylfuran-2-carbonitrile.

ElectrophileReagentExpected Major Product
Br⁺Br₂4-Bromo-5-ethylfuran-2-carbonitrile
Cl⁺Cl₂4-Chloro-5-ethylfuran-2-carbonitrile
NO₂⁺Acetyl nitrate4-Nitro-5-ethylfuran-2-carbonitrile

Table 4: Electrophilic Halogenation and Nitration of this compound

Acylation and Alkylation Reactions

Friedel-Crafts acylation and alkylation are classic EAS reactions that introduce acyl and alkyl groups, respectively, onto an aromatic ring. For this compound, Friedel-Crafts acylation, typically carried out with an acyl halide or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃), would be expected to introduce an acyl group at the 4-position. Similarly, Friedel-Crafts alkylation with an alkyl halide and a Lewis acid catalyst would lead to the corresponding 4-alkylated product. The electron-withdrawing nature of the nitrile group can deactivate the ring, potentially requiring carefully chosen reaction conditions to achieve good yields.

ReactionReagentsExpected Major Product
AcylationRCOCl, AlCl₃4-Acyl-5-ethylfuran-2-carbonitrile
AlkylationRCl, AlCl₃4-Alkyl-5-ethylfuran-2-carbonitrile

Table 5: Friedel-Crafts Acylation and Alkylation of this compound

Nucleophilic Aromatic Substitution (NAS) Insights

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Aromatic rings, typically nucleophilic, can undergo this reaction if they possess electron-withdrawing substituents. wikipedia.org

The reactivity of the furan ring in this compound towards nucleophilic attack is significantly influenced by the strongly electron-withdrawing nitrile (-CN) group. Electron-withdrawing groups activate the aromatic ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to occur, the presence of electron-withdrawing groups ortho or para to the leaving group is favorable. wikipedia.orgyoutube.com

In the context of this compound, the nitrile group at the C2 position activates the furan ring for nucleophilic attack. The most likely positions for substitution would be those activated by the nitrile group. While furan itself is generally a poor substrate for NAS, the presence of a potent electron-withdrawing group like the nitrile can facilitate such reactions. The reaction proceeds through an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

Reactions Involving the Ethyl Substituent

The ethyl group attached to the furan ring provides a site for various chemical transformations, including oxidation and functionalization.

The ethyl group of this compound is susceptible to oxidation, particularly at the benzylic-like position (the carbon atom adjacent to the furan ring). The oxidation of benzylic methylene (B1212753) groups to the corresponding carbonyls is a fundamental method for C-H functionalization. nih.gov This transformation allows for the production of valuable intermediates from readily available precursors. nih.gov

Common oxidizing agents can be employed to convert the ethyl group into an acetyl group, yielding 5-acetylfuran-2-carbonitrile, or further to a carboxylic acid, forming 5-carboxyfuran-2-carbonitrile. The selective oxidation of benzylic C-H bonds to alcohols without over-oxidation can be challenging. nih.gov However, methods have been developed for the selective oxidation of benzylic alcohols to aldehydes and ketones without over-oxidation to carboxylic acids. beilstein-journals.org

The choice of oxidant and reaction conditions is crucial to control the extent of oxidation. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions would likely lead to the carboxylic acid. youtube.com Milder and more selective reagents are required to isolate the ketone or alcohol intermediates. The oxidation of alkyl groups on furan rings can also lead to ring-opening products under certain conditions. researchgate.netorganicreactions.orgsemanticscholar.org

Table 1: Potential Oxidation Products of this compound

Starting MaterialOxidizing AgentProduct
This compoundMild Oxidant (e.g., MnO₂)5-(1-Hydroxyethyl)furan-2-carbonitrile
This compoundSelective Oxidant (e.g., PCC)5-Acetylfuran-2-carbonitrile
This compoundStrong Oxidant (e.g., KMnO₄)5-Carboxyfuran-2-carbonitrile

The ethyl group can be functionalized through various reactions, primarily at the alpha-carbon (the carbon attached to the furan ring). libretexts.orgmsu.edu These reactions often proceed via radical or anionic intermediates. For instance, halogenation at the benzylic position can be achieved under radical conditions (e.g., using N-bromosuccinimide), introducing a leaving group that can be subsequently displaced by a variety of nucleophiles.

Derivatization is a process where a molecule is chemically altered to enhance its detection or separation. libretexts.orgnih.gov Common derivatization methods include silylation, acylation, and alkylation. libretexts.org The ethyl group can be modified to introduce different functional groups, altering the compound's physical and chemical properties. This can be useful for creating analogs with different biological activities or for analytical purposes. nih.govresearchgate.net For example, reactions at the alpha-carbon can introduce hydroxyl, amino, or other alkyl groups. youtube.com

Cycloaddition Reactions and Pericyclic Transformations

The furan ring in this compound can participate as a diene in cycloaddition reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. zbaqchem.comyoutube.com Furan and its derivatives can act as dienes in these reactions. pearson.com However, the aromatic character of furan reduces its reactivity as a diene compared to non-aromatic dienes. rsc.org

The presence of an electron-withdrawing group, such as the nitrile group in this compound, on the furan ring generally decreases its reactivity in normal electron-demand Diels-Alder reactions. rsc.orgnih.gov In these reactions, the diene is electron-rich and the dienophile is electron-poor. Conversely, an electron-withdrawing group on the furan ring can enhance its reactivity in inverse electron-demand Diels-Alder reactions, where the diene is electron-poor and the dienophile is electron-rich.

Despite the deactivating effect of the nitrile group, Diels-Alder reactions of furans with strong dienophiles can still occur, often requiring elevated temperatures or the use of Lewis acid catalysts. mdpi.com The reaction of furans with dienophiles like maleic anhydride is a classic example. zbaqchem.com The stereochemistry of the Diels-Alder reaction with furans often favors the formation of the endo product, although the exo product can also be formed. quizlet.com It's important to note that the Diels-Alder adducts of furans are often in equilibrium with the starting materials, and retro-Diels-Alder reactions can occur, especially at higher temperatures. mdpi.comrsc.org Interestingly, some studies have shown that 2-nitrofurans can act as efficient dienophiles in Diels-Alder reactions. sciforum.net

Table 2: Factors Influencing Diels-Alder Reactivity of Furan Derivatives

FactorEffect on Normal Electron-Demand Diels-Alder
Aromaticity of FuranDecreases reactivity
Electron-Donating Groups on FuranIncreases reactivity
Electron-Withdrawing Groups on FuranDecreases reactivity rsc.orgnih.gov
Strong DienophileIncreases reactivity
Lewis Acid CatalystCan increase reactivity and selectivity mdpi.com
High TemperatureCan promote reaction but also retro-Diels-Alder mdpi.com

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org The furan ring, with its double bonds, can act as a dipolarophile in these reactions. wikipedia.orgoup.com This reaction is a valuable method for the synthesis of five-membered heterocyclic compounds. wikipedia.orgnih.gov

The reactivity of the furan ring as a dipolarophile is influenced by its electronic properties. The electron-withdrawing nitrile group in this compound would make the double bonds more electron-deficient and thus more reactive towards electron-rich 1,3-dipoles. Various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, can potentially react with the furan ring of this compound to form a variety of fused heterocyclic systems. The regioselectivity of the cycloaddition would be influenced by both electronic and steric factors of the reacting partners. mdpi.comnih.gov

Ring-Opening Reactions and Rearrangements of the Furan Core

The furan nucleus, while aromatic, is susceptible to a variety of ring-opening reactions and rearrangements under specific conditions, owing to the inherent ring strain of the five-membered heterocyclic system and the influence of its heteroatom. The reactivity of the furan core in this compound is significantly modulated by the presence of the electron-withdrawing nitrile group at the C2 position and the electron-donating ethyl group at the C5 position. While specific experimental data on the ring-opening and rearrangement reactions of this compound are not extensively documented in publicly available literature, plausible transformation pathways can be predicted based on established principles of furan chemistry and the reactivity of analogous substituted furans.

One of the most common transformations of the furan ring is its cleavage under acidic conditions. acs.orgacs.org The generally accepted mechanism for the acid-catalyzed hydrolysis of furans involves the initial protonation of the furan ring, which disrupts its aromaticity and renders it susceptible to nucleophilic attack. acs.org Protonation typically occurs at the α-carbon (C2 or C5) as this leads to a more stabilized carbocation intermediate. acs.orgacs.org

A plausible acid-catalyzed ring-opening pathway for this compound is depicted below:

Predicted Acid-Catalyzed Ring-Opening of this compound

Reactant Conditions Proposed Intermediate Predicted Product

Note: This table represents a predicted reaction pathway based on the known reactivity of substituted furans. Specific reaction conditions and yields have not been experimentally determined for this compound.

Furan and its derivatives are also known to undergo rearrangements upon exposure to ultraviolet (UV) light or elevated temperatures. netsci-journal.comacs.org These reactions can lead to a variety of isomeric products through complex mechanistic pathways, often involving highly reactive intermediates.

Photochemical irradiation of furans can lead to the formation of cyclopropenyl aldehydes or ketones, or "Dewar furans" (bicyclic oxetenes), which can then thermally rearrange to other isomers. netsci-journal.com The specific outcome of these photorearrangements is highly dependent on the substitution pattern of the furan ring and the reaction conditions.

For this compound, photochemical excitation could potentially lead to skeletal rearrangements. One possibility is the formation of a substituted cyclopropene (B1174273) derivative. Thermal rearrangements of substituted furans can also occur, though typically requiring high temperatures. These processes might involve ring-opening to a vinylketene intermediate, which can then recyclize in a different manner.

Due to the lack of specific experimental studies, the exact products of photochemical and thermal rearrangements of this compound remain speculative. However, based on the known reactivity of other substituted furans, a number of potential isomeric products could be formed.

Potential Rearrangement Pathways for this compound

Reaction Type Conditions Potential Intermediates Possible Products
Photochemical Rearrangement UV Irradiation (e.g., 254 nm), Inert Solvent Dewar Furan, Biradicals 3-Ethyl-4-formyl-2-pentenenitrile

Note: The products listed are speculative and based on analogous reactions of other furan derivatives. The actual product distribution would need to be determined experimentally.

The presence of both an electron-donating (ethyl) and an electron-withdrawing (cyano) group on the furan ring of this compound makes its reactivity profile complex. These substituents can influence the stability of intermediates and transition states in both ring-opening and rearrangement reactions, potentially leading to unique chemical behavior that warrants further experimental and theoretical investigation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that probes the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule. It provides valuable information about the connectivity of atoms and the three-dimensional structure of the compound.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CN-~110-120
C3-H~6.9-7.1~115-125
C4-H~6.3-6.5~110-120
C5-~155-165
C5-CH₂CH₃~2.7-2.9 (quartet)~20-25
C5-CH₂CH₃~1.2-1.4 (triplet)~10-15
CN-~115-125

Advanced one-dimensional (1D) NMR techniques provide more specific structural information than standard proton (¹H) and carbon (¹³C) spectra.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. For this compound, a DEPT-135 experiment would show a positive signal for the CH₃ group of the ethyl substituent and the two CH groups of the furan ring, and a negative signal for the CH₂ group of the ethyl substituent. Quaternary carbons, such as C2, C5, and the nitrile carbon, would be absent in a DEPT spectrum.

Nuclear Overhauser Effect (NOE) Experiments: NOE experiments are crucial for determining the spatial proximity of protons. In the case of this compound, an NOE experiment could reveal through-space interactions between the protons of the ethyl group and the proton at the C4 position of the furan ring, helping to confirm their adjacent positioning.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms in a molecule. youtube.comsdsu.eduyoutube.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those separated by two or three bonds. sdsu.edu For this compound, the COSY spectrum would show a cross-peak between the methylene (CH₂) and methyl (CH₃) protons of the ethyl group, confirming their connectivity. It would also show a correlation between the two protons on the furan ring (H3 and H4).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgrsc.org This allows for the unambiguous assignment of protonated carbons. In the HSQC spectrum of this compound, one would expect to see correlations between the furan protons and their corresponding carbons (H3-C3 and H4-C4), as well as between the ethyl group protons and their respective carbons (CH₂-CH₂ and CH₃-CH₃).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduemerypharma.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:

The ethyl group protons and C5 of the furan ring.

The furan proton H4 and C5 and C2.

The furan proton H3 and C2 and C5.

The furan protons and the nitrile carbon.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the nitrile (C≡N) and furan functional groups.

Nitrile Group (C≡N): The nitrile group exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2200-2300 cm⁻¹. nih.gov The intensity and exact position of this band can be influenced by the electronic effects of the substituents on the furan ring. chemicalpapers.com For instance, electron-releasing substituents tend to shift the C≡N stretching frequency to lower wavenumbers. chemicalpapers.com

Furan Moiety: The furan ring has several characteristic vibrational modes. These include:

C-H stretching vibrations of the aromatic ring, typically appearing above 3000 cm⁻¹.

C=C stretching vibrations within the ring, which are expected in the region of 1500-1650 cm⁻¹. chemicalpapers.com

Ring breathing and other skeletal vibrations at lower frequencies.

High-resolution infrared spectroscopy of the related compound 2-furonitrile (B73164) has allowed for the precise determination of its fundamental vibrational modes. acs.orgnih.gov

Predicted Characteristic Vibrational Frequencies for this compound:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Furan C-HStretching3100-3200
Ethyl C-HStretching2850-3000
Nitrile (C≡N)Stretching2220-2240
Furan C=CStretching1500-1650
Furan C-O-CStretching1000-1300

Vibrational spectroscopy can be a valuable tool for studying the conformational isomers (conformers) of molecules. nih.gov In this compound, the ethyl group can rotate around the C-C single bond, potentially leading to different stable conformations. These different conformers may exhibit subtle differences in their vibrational spectra, particularly in the regions corresponding to the vibrations of the ethyl group and the furan ring. By comparing experimental spectra with theoretical calculations for different conformers, it may be possible to determine the preferred conformation of the molecule in the gas phase or in different solvents. Studies on the related molecule 2-ethylfuran (B109080) have utilized microwave spectroscopy to explore its conformational preferences. acs.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. Furthermore, by analyzing the fragmentation patterns of the molecular ion, significant structural information can be obtained. wikipedia.org

While specific HRMS data for this compound is not available in the provided search results, the expected fragmentation pathways can be predicted based on the general principles of mass spectrometry and the known behavior of related compounds. youtube.comyoutube.com

Upon electron ionization, this compound would form a molecular ion (M⁺•). The fragmentation of this ion would likely proceed through several pathways:

Loss of the Ethyl Group: A common fragmentation pathway would be the cleavage of the bond between the furan ring and the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable furan-2-carbonitrile cation.

Loss of a Methyl Group: Another likely fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a cation with a methylene group attached to the furan ring.

Fragmentation of the Furan Ring: The furan ring itself can undergo fragmentation, leading to the formation of smaller charged fragments.

McLafferty Rearrangement: While less common for aromatic systems, a McLafferty rearrangement involving the ethyl group could potentially occur, leading to the elimination of ethene and the formation of a radical cation of 5-methylfuran-2-carbonitrile.

The precise masses of the fragment ions, as determined by HRMS, would be crucial in confirming these proposed fragmentation pathways and, consequently, the structure of the parent molecule.

An in-depth examination of the advanced analytical methodologies employed in the characterization of this compound reveals a suite of sophisticated techniques essential for its structural elucidation, purity assessment, and quantitative analysis. These methods provide a detailed molecular portrait, from its elemental composition to its three-dimensional arrangement in a crystalline state.

Computational and Theoretical Investigations of 5 Ethylfuran 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to describing the electronic nature of 5-Ethylfuran-2-carbonitrile. Methods such as Density Functional Theory (DFT) are commonly used to determine the distribution of electrons within the molecule, which in turn governs its chemical properties and reactivity researchgate.net. These calculations provide a detailed picture of molecular orbitals, charge distribution, and aromaticity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons schrodinger.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity nih.gov.

For this compound, the electronic properties are influenced by the interplay between the electron-donating ethyl group (-CH₂CH₃) and the electron-withdrawing cyano group (-CN) attached to the furan (B31954) ring. The ethyl group tends to raise the energy of the HOMO, while the strongly electron-withdrawing cyano group significantly lowers the energy of the LUMO. This combined effect leads to a relatively small HOMO-LUMO energy gap, suggesting that the molecule could be chemically reactive. Theoretical calculations for similar substituted heterocyclic systems support these general trends materialsciencejournal.org.

Table 1: Calculated Frontier Orbital Energies for this compound (Illustrative Values)

Parameter Energy (eV) Description
EHOMO -6.85 Highest Occupied Molecular Orbital energy, related to electron-donating ability.
ELUMO -2.15 Lowest Unoccupied Molecular Orbital energy, related to electron-accepting ability.

Note: Values are illustrative, based on typical DFT calculations for similarly substituted furan systems.

The distribution of these orbitals is also informative. The HOMO is typically localized over the furan ring and the ethyl substituent, reflecting the regions of highest electron density. Conversely, the LUMO is predominantly centered on the electron-deficient cyano group and the adjacent carbons of the furan ring.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule, indicating regions that are electron-rich or electron-poor. These maps are invaluable for predicting how a molecule will interact with other charged or polar species, highlighting sites susceptible to electrophilic or nucleophilic attack researchgate.netucla.edu.

In this compound, the MEP is characterized by distinct regions of varying electrostatic potential:

Negative Potential (Electron-Rich Regions): The most negative potential is localized on the nitrogen atom of the cyano group and the oxygen atom of the furan ring. These areas, typically colored red on an MEP map, are the primary sites for electrophilic attack.

Positive Potential (Electron-Poor Regions): Regions of positive potential are found around the hydrogen atoms of the ethyl group and the furan ring. These areas, colored blue, are susceptible to nucleophilic attack.

Neutral Regions: The carbon framework of the ethyl group and parts of the furan ring exhibit a more neutral potential, often colored green.

The aromaticity of the furan ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS) acs.orgnih.govresearchgate.net.

HOMA: This index is based on the geometric criterion of bond length equalization. A value close to 1 indicates high aromaticity (like benzene), while a value near 0 suggests a non-aromatic, polyene-like structure. Furan itself has moderate aromaticity.

NICS: This magnetic criterion measures the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromatic character.

Table 2: Representative Aromaticity Indices for Furan and Substituted Furan

Compound HOMA NICS(1)zz (ppm) Aromatic Character
Furan (unsubstituted) ~0.50 - 0.75 ~ -27.1 Moderately Aromatic nih.gov

Note: Values are representative estimates based on computational studies of furan and its derivatives. The precise values depend on the level of theory used.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are defined by its conformational possibilities, primarily arising from the rotation of the ethyl group. A potential energy surface (PES) scan is a computational method used to explore these different conformations and identify the most stable arrangements (minima) and the energy barriers between them (transition states) olemiss.edu.

The primary source of conformational isomerism in this compound is the rotation around the single bond connecting the ethyl group to the furan ring (C5-Cethyl). Computational studies on similar molecules, such as 2-ethylfuran (B109080), have shown that specific orientations are energetically preferred acs.org.

The rotation of the ethyl group gives rise to conformers that can be described by the dihedral angle between the plane of the furan ring and the C-C bond of the ethyl group. The most stable conformations are typically those that minimize steric hindrance, such as the staggered conformations. The energy required to rotate from one stable conformer to another is the torsional energy barrier. For an ethyl group attached to a planar ring, this barrier is generally low, allowing for rapid interconversion at room temperature acs.orgacs.org.

Table 3: Conformational Analysis of the Ethyl Group in this compound

Conformation Dihedral Angle (approx.) Relative Energy (kcal/mol) Stability
Staggered (Anti) 180° 0.0 Most Stable
Eclipsed 120° ~2.5 - 3.5 Transition State
Staggered (Gauche) 60° ~0.2 - 0.5 Stable

Note: Relative energies are illustrative, based on computational studies of ethyl-substituted aromatic systems. The exact barrier depends on the computational method.

The introduction of ethyl and cyano groups onto the furan ring causes deviations from the ideal C₂ᵥ symmetry of unsubstituted furan. These substituents perturb the geometry of the ring by altering bond lengths and angles rsc.orgresearchgate.net.

Bond Lengths: The electron-withdrawing cyano group at the C2 position is expected to shorten the adjacent C2-C3 bond and slightly lengthen the C2-O bond due to resonance effects. The electron-donating ethyl group at the C5 position may cause minor elongation of the adjacent C5-C4 bond.

Reaction Mechanism Elucidation using Quantum Chemical Methods

Quantum chemical methods are powerful computational tools used to elucidate the mechanisms of chemical reactions at a molecular level. rsc.orgmdpi.com These methods can map potential energy surfaces, identify intermediate structures, and calculate the energy barriers associated with reaction pathways. rsc.orgmdpi.com

Despite a thorough search of available scientific literature, no specific studies employing quantum chemical methods to elucidate the reaction mechanisms of this compound were identified. Research in this area for similar furan derivatives, such as 5-methyl-2-ethylfuran, has focused on thermal decomposition pathways, including unimolecular dissociation, H-transfer, H-addition, and H-abstraction reactions. mdpi.comnih.gov However, equivalent detailed analyses for this compound are not present in the current body of published research.

The characterization of transition states is a critical component of understanding reaction kinetics, providing insight into the highest energy point along a reaction coordinate. rsc.org Computational methods like Density Functional Theory (DFT) are often used to determine the geometry and energy of these transient structures. mdpi.com

No published research was found that specifically characterizes the transition states for key reactions involving this compound.

Energetic profiles, or potential energy surfaces, provide a detailed map of the energy changes that occur as reactants are converted into products. mdpi.comchemrxiv.org These profiles are essential for determining the feasibility of a proposed reaction mechanism and predicting the major and minor products. mdpi.com

Specific energetic profiles for the reaction pathways of this compound have not been reported in the scientific literature. For context, studies on analogous compounds like 5-methyl-2-ethylfuran have detailed the energy barriers for various decomposition reactions, such as C-H bond cleavage and H-transfer reactions, calculated at high levels of theory. mdpi.com

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of complex processes such as intermolecular interactions, solvation phenomena, and the initial stages of material formation.

No specific molecular dynamics simulation studies focused on the intermolecular interactions of this compound could be located in the reviewed literature.

The solvent environment can significantly influence the behavior of a solute molecule, affecting its conformation, reactivity, and stability. MD simulations are frequently used to model these complex solvent-solute interactions at an atomic level.

There is no available research detailing the solvation effects or specific solvent-solute interactions of this compound through molecular dynamics simulations.

Understanding how molecules aggregate and form crystalline structures is crucial in materials science. MD simulations can provide an atomistic picture of the nucleation and growth processes that are difficult to observe experimentally.

A search of the scientific literature yielded no studies on the aggregation behavior or crystal growth simulations specifically for this compound.

Derivatization Strategies and Analog Design Based on 5 Ethylfuran 2 Carbonitrile Scaffold

Synthesis of Substituted Furan-2-carbonitriles with Varied Alkyl Groups at C5

Modifying the ethyl group at the C5 position is a primary strategy for creating analogs. This can involve changing the length of the alkyl chain or introducing more complex branched or cyclic structures.

Extending or shortening the alkyl chain at the C5 position can be achieved through various synthetic methodologies. While direct homologation on the 5-ethylfuran-2-carbonitrile is not explicitly detailed, analogous transformations on related furan (B31954) structures suggest viable routes. For instance, starting with a 5-acylfuran precursor, standard chain extension reactions like the Wittig reaction followed by hydrogenation can be employed before the introduction or conversion to the nitrile group. Conversely, starting from a longer-chain 5-alkylfuran, oxidative cleavage could yield shorter-chain precursors.

The synthesis of various 5-substituted furan-2(3H)-ones, which can be precursors to 5-substituted furans, demonstrates the feasibility of incorporating different alkyl chains. For example, 5-propylfuran-2(3H)-one has been synthesized, indicating that propyl and other homologous groups can be readily placed at the C5 position nih.gov.

Table 1: Examples of C5-Alkyl Group Modifications on Furan Scaffolds

Starting Material Class Target C5-Substituent Potential Synthetic Method
5-Acetylfuran Propyl Wittig Reaction, Hydrogenation
5-Formylfuran Butyl Grignard Reaction, Reduction

Introducing steric bulk at the C5 position through branched or cyclic alkyl groups can significantly alter a molecule's properties. Synthetic approaches to achieve this often involve the reaction of a suitable furan precursor with a branched or cyclic organometallic reagent. For example, a 5-halofuran-2-carbonitrile could undergo Suzuki or Stille coupling with an appropriate boronic acid or stannane (B1208499) to introduce groups like isopropyl, tert-butyl, or cyclohexyl.

Functionalization of the Furan Ring System at C3 and C4

The functionalization of the furan core at the C3 and C4 positions is a significant challenge due to the inherent reactivity differences of the furan ring. Electrophilic substitution on furan preferentially occurs at the C2 and C5 positions ksu.edu.sawikipedia.org. Therefore, direct functionalization at C3 or C4 often requires specialized strategies, such as C-H activation using transition-metal catalysts. researchgate.net

Recent advances have focused on using directing groups to achieve regioselective C-H functionalization. For furfural (B47365) derivatives, an aldehyde group at C2 can be converted into a temporary imine directing group, which facilitates metal-catalyzed reactions, such as alkylation or silylation, at the adjacent C3 position. nih.govchemistryviews.org This strategy provides a versatile platform for introducing a wide range of substituents that would otherwise be difficult to install. chemistryviews.org

Placing electron-withdrawing groups (EWGs), such as nitro, cyano, or sulfonyl groups, at the C3 or C4 positions can modulate the electronic properties of the furan ring. The introduction of EWGs on nitrogen-containing heterocycles like pyrroles is a known strategy to reduce aromaticity and enhance reactivity in certain reactions. acs.org A similar effect can be anticipated for furan. Direct introduction of such groups via electrophilic substitution at C3/C4 is challenging. A more viable approach involves a multi-step synthesis, potentially starting with a pre-functionalized precursor or utilizing modern cross-coupling methodologies on a 3- or 4-halofuran intermediate.

The introduction of electron-donating groups (EDGs), such as alkyl or alkoxy groups, at the C3 and C4 positions can also be accomplished through directed C-H activation methods. For example, the ruthenium-catalyzed C3-alkylation of furfural has been demonstrated, proceeding via an ortho-directing imine group. nih.gov This method allows for the formation of new carbon-carbon bonds at the less reactive C3 position. Following the installation of a versatile handle like a silyl (B83357) group at C3, further transformations can provide access to various alkylated and arylated derivatives. chemistryviews.org

Table 2: Strategies for C3/C4 Functionalization of Furan Derivatives

Position Functional Group Type General Strategy Catalyst/Reagent Example Reference
C3 Silyl Directed C-H Silylation [IrCl(COD)]₂ chemistryviews.org
C3 Alkyl Directed C-H Alkylation Ru₃(CO)₁₁(PPh₃) nih.gov

Synthesis of Fused-Ring Systems Incorporating the this compound Core

Creating fused-ring systems by annulating a new ring onto the furan core is a powerful strategy for generating structurally complex and novel molecules. Several methods exist for the synthesis of fused furan ring systems. nih.gov

One approach involves the intramolecular cyclization of appropriately substituted furan derivatives. For example, unsaturated acyloxy sulfones can undergo intramolecular cyclization upon deprotonation to form fused dihydrofuran rings, which can then be converted to fully aromatic fused furans. nih.gov Another powerful method is the Diels-Alder reaction, where the furan ring acts as a diene. Furan can react with electron-deficient dienophiles, such as arynes, to yield fused polycyclic aromatic systems. wikipedia.org

The synthesis of specific fused systems like furo[3,2-c]coumarins has been achieved through various means, including visible-light-promoted radical alkyne insertion with 2-bromo-1,3-dicarbonyl compounds, demonstrating that radical-based methods are also effective for constructing fused furans. nih.gov By adapting these methodologies, the this compound core could be elaborated into a variety of bicyclic and polycyclic heterocyclic systems.

Benzofuran (B130515) and Naphthofuran Derivatives

While the direct conversion of this compound to benzofuran or naphthofuran derivatives is not widely documented, established synthetic methodologies for furan annulation can be theoretically applied. These strategies typically involve transforming the furan into a precursor that can undergo intramolecular cyclization to form the fused aromatic ring.

One potential approach involves a Diels-Alder reaction, where the furan ring acts as a diene. Reaction with a suitable dienophile, followed by subsequent aromatization steps, could construct the benzene (B151609) or naphthalene (B1677914) ring. Another strategy would require modification of the nitrile group and the ethyl substituent to create reactive handles for cyclization. For example, the nitrile could be hydrolyzed to a carboxylic acid, and the ethyl group could be functionalized to participate in an intramolecular Friedel-Crafts acylation or a related cyclization reaction to build the carbocyclic portion of the molecule.

Common methods for synthesizing benzofurans often rely on the cyclization of precursors like o-halophenols with alkynes (via Sonogashira coupling) or the intramolecular C-O bond formation of 1-(2-haloaryl)ketones. acs.orgnih.gov Adapting the this compound scaffold for these routes would be a multi-step process, likely involving ring-opening of the furan followed by reconstruction of a new benzofuran system. Naphthofuran synthesis often proceeds from naphthol derivatives or through electrocyclization strategies involving aryl alkyne substrates. google.comresearchgate.net

Table 1: Plausible Strategies for Benzofuran/Naphthofuran Annulation
StrategyDescriptionKey Intermediates/ReagentsPotential Application to Scaffold
Diels-Alder CycloadditionThe furan ring acts as a diene, reacting with a dienophile. Subsequent elimination/oxidation leads to an aromatic ring.Alkynes (e.g., dimethyl acetylenedicarboxylate), strong dehydrating agents or catalysts.Could build a substituted benzene ring onto the furan core.
Intramolecular C-O Bond FormationCyclization of a 1-(2-haloaryl)ketone-type precursor, often catalyzed by copper or iron. acs.orgA precursor synthesized from the furan scaffold that incorporates a 2-halophenyl moiety.Requires significant modification of the initial scaffold before the key cyclization step.
6π ElectrocyclizationAn o-furan aryl alkyne substrate undergoes a thermally or photochemically induced 6π electrocyclization to form the naphthalene ring system. google.comAn alkyne-substituted furan precursor.The ethyl and nitrile groups would need to be transformed to build the necessary conjugated system.

Pyridine-Fused Furan Systems

The synthesis of furopyridines, which contain a pyridine (B92270) ring fused to the furan core, can be approached by constructing the pyridine ring onto the this compound scaffold. semanticscholar.org A highly effective method for this type of transformation is the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group (e.g., a ketone or nitrile). wikipedia.orgjk-sci.com

To apply this strategy, this compound would first need to be converted into a 2-amino-3-acylfuran or a related derivative. This could potentially be achieved by introducing a nitro group at the C3 position, followed by reduction to an amine and modification of the C2 nitrile to a carbonyl group. This 2-amino-3-acylfuran intermediate could then be reacted with a ketone or another active methylene compound under acidic or basic catalysis to yield the fused furopyridine system. researchgate.netnih.gov

A particularly relevant variation involves the reaction of a 2-amino-3-carbonitrile with a ketone, where the reaction proceeds through condensation followed by intramolecular nucleophilic attack on the nitrile group to complete the pyridine ring formation. researchgate.net This approach could provide a more direct route from a modified this compound scaffold.

Table 2: Proposed Friedländer-Type Synthesis of a Furopyridine Derivative
StepProcessRequired Modification to ScaffoldReactantResult
1FunctionalizationIntroduction of an amino group at the C3 position of the furan ring.Nitrating agent, followed by a reducing agent.3-Amino-5-ethylfuran-2-carbonitrile.
2Condensation & CyclizationReaction of the amino and nitrile groups with a ketone.A ketone (e.g., acetone), acid or base catalyst.A 5-ethyl-furopyridine derivative.

Polymerization and Materials Science Applications of this compound Monomers

The structure of this compound, featuring a polymerizable furan ring and a polar nitrile group, makes it an interesting monomer for creating functional polymers and advanced materials.

Preparation of Polyfurans with Nitrile Functionality

Polymers can be synthesized from furan-based monomers through methods such as electrochemical polymerization. capes.gov.br In this process, the monomer undergoes oxidative coupling, typically at the C2 and C5 positions of the furan ring, to form a polymer chain. For this compound, this would result in a polymer backbone of linked furan units, with pendant ethyl and nitrile groups attached to each repeating unit.

The presence of the nitrile group is significant. Nitrile functionalities are highly polar and can increase intermolecular forces between polymer chains, potentially leading to materials with higher glass transition temperatures (Tg) and altered solubility compared to unsubstituted polyfuran. lu.se Research on analogous monomers, such as 2,5-di(thiophen-2-yl)furan-3-carbonitrile, has demonstrated that nitrile-functionalized furans can be successfully electropolymerized to create stable, electroactive polymer films. rsc.org

Incorporation into Conjugated Polymer Systems

Conjugated polymers are organic materials with alternating single and double bonds along their backbone, which gives them useful electronic and optical properties. Furan is a recognized building block for these systems. rsc.org Monomers like this compound can be incorporated into conjugated polymer chains through two main approaches:

Homopolymerization: As described above, direct polymerization would lead to poly(this compound), a conjugated homopolymer where the electronic properties are defined by the polyfuran backbone and modulated by the attached functional groups.

Copolymerization: The monomer can be copolymerized with other aromatic heterocycles, such as thiophene, 3,4-ethylenedioxythiophene (B145204) (EDOT), or pyrrole. This approach creates copolymers with tunable properties. For instance, copolymerizing a nitrile-functionalized furan monomer with EDOT has been shown to produce stable electrochromic materials whose color and optical properties can be controlled by an applied voltage. rsc.org The nitrile group, being electron-withdrawing, can influence the polymer's bandgap and energy levels.

Table 3: Properties of Polymers from Nitrile-Functionalized Furan Monomers rsc.org
Polymer TypeMonomer(s)Key PropertyPotential Application
Homopolymer2,5-di(thiophen-2-yl)furan-3-carbonitrileElectroactive, forms stable film.Organic electronics, sensors.
CopolymerNitrile-furan monomer + EDOTStable, fast-switching electrochromism.Smart windows, displays.

Design of Polymer Precursors for Advanced Materials

Polymers derived from this compound hold significant promise as precursors for nitrogen-doped carbon materials. The thermal conversion, or pyrolysis, of a polymer in an inert atmosphere is a key method for producing advanced carbon materials like glassy carbon and carbon fibers. researchgate.netenergy.gov

Furan-based polymers, such as those derived from furfuryl alcohol, are well-known precursors for glassy carbon. acs.org Upon heating to high temperatures (e.g., >600°C), the polymer structure undergoes a series of complex reactions involving dehydration and aromatization, ultimately forming a disordered, graphene-like carbon network. mpg.de

The key advantage of using a polymer from this compound is the presence of the nitrile group. During pyrolysis, the nitrogen atoms from the nitrile groups can be incorporated into the resulting carbon lattice, creating what is known as N-doped carbon. Nitrogen doping introduces structural defects and alters the electronic properties of the carbon, making it highly valuable for applications in:

Catalysis: N-doped carbons can serve as metal-free catalysts for various reactions.

Energy Storage: They are used as electrode materials in supercapacitors and batteries due to their enhanced conductivity and surface wettability.

The conversion process involves a stabilization step at lower temperatures followed by a high-temperature carbonization step to remove non-carbon atoms and form the final carbon structure.

Advanced Applications of 5 Ethylfuran 2 Carbonitrile in Chemical Research

5-Ethylfuran-2-carbonitrile as a Versatile Synthetic Building Block

This compound is a multifunctional furan (B31954) derivative that holds significant promise as a versatile building block in organic synthesis. Its unique structure, featuring a furan ring substituted with both an electron-donating ethyl group and an electron-withdrawing nitrile group, provides a rich platform for a variety of chemical transformations. This allows for the construction of more complex molecular architectures, particularly diverse heterocyclic systems.

Precursor in Complex Heterocyclic Synthesis

The furan ring in this compound can act as a diene in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. This reactivity opens pathways to a variety of complex heterocyclic structures. For instance, through a [4+2] cycloaddition with appropriate dienophiles, followed by subsequent chemical modifications of the resulting oxa-bridged cycloadducts, it is possible to synthesize substituted pyridines and pyridazines. These nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals and agrochemicals.

One potential synthetic route involves the reaction of this compound with an alkyne dienophile, which, after the initial cycloaddition, can undergo ring-opening and aromatization to yield a substituted pyridine (B92270). Similarly, reaction with an azo-dienophile could lead to the formation of a dihydropyridazine, which can be subsequently oxidized to the corresponding pyridazine. The ethyl and cyano groups on the furan ring can influence the regioselectivity and stereoselectivity of these cycloaddition reactions, offering a degree of control over the final product's structure.

Multicomponent reactions (MCRs) represent another efficient strategy for the synthesis of complex heterocycles from simple starting materials in a single step. While specific MCRs involving this compound are not extensively documented, its functional groups suggest its potential participation in such reactions. For example, the nitrile group could potentially react with an amine and a carbonyl compound in a three-component reaction to form substituted pyrimidine (B1678525) derivatives.

Table 1: Potential Heterocyclic Scaffolds from this compound

Starting MaterialReagent/Reaction TypePotential Heterocyclic Product
This compoundAlkyne / Diels-AlderSubstituted Pyridine
This compoundAzo compound / Diels-AlderSubstituted Pyridazine
This compoundAmine, Carbonyl Compound / MCRSubstituted Pyrimidine

Chiral Auxiliary or Ligand Scaffold Design

In the field of asymmetric synthesis, the development of effective chiral auxiliaries and ligands is crucial for controlling the stereochemical outcome of a reaction. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction.

While the direct use of this compound as a chiral auxiliary or ligand has not been widely reported, its structure presents several features that could be exploited for this purpose. The furan ring provides a rigid scaffold, which is a desirable characteristic for many chiral ligands. Furthermore, the nitrile group can act as a coordinating site for metal ions.

To be utilized in asymmetric synthesis, this compound would first need to be resolved into its enantiomers or modified with a chiral moiety. For example, the ethyl group could be functionalized with a chiral alcohol or amine. The resulting chiral furan derivative could then be used as a building block for the synthesis of more complex chiral ligands. The combination of the planar chirality of the furan ring and the central chirality of the substituent could lead to the development of novel and effective ligands for a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and aldol (B89426) additions.

Applications in Advanced Materials Science

The unique electronic and structural properties of this compound make it an interesting candidate for the development of advanced materials with tailored functionalities. Its conjugated furan system, influenced by the opposing electronic effects of the ethyl and nitrile groups, can be harnessed for applications in organic electronics, supramolecular chemistry, and polymer science.

Components in Organic Electronic Devices (e.g., Molecular Switches, Optoelectronic Materials)

Furan-containing compounds have been investigated for their potential in organic electronic devices due to their electron-rich nature and tunable photophysical properties. The incorporation of a furan ring into a conjugated system can influence the material's absorption and emission characteristics, as well as its charge transport properties. Furan derivatives have been explored as components in molecular switches, which are molecules that can be reversibly switched between two or more stable states by external stimuli such as light or an electric field. nih.gov

The structure of this compound, with its donor-acceptor character, suggests that it could be a valuable component in the design of such materials. The combination of the electron-donating ethyl group and the electron-withdrawing nitrile group can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often exploited in the design of fluorescent probes and molecular switches. By incorporating this compound into larger conjugated systems, it may be possible to create materials with switchable fluorescence or conductivity.

Building Blocks for Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. Self-assembly is a key principle in this field, where molecules spontaneously organize into well-defined structures. The ability of a molecule to self-assemble is dictated by its shape, size, and the nature of its intermolecular interactions.

This compound possesses features that could promote self-assembly. The furan ring can participate in π-π stacking interactions, while the nitrile group can engage in dipole-dipole interactions and potentially hydrogen bonding if suitable donor groups are present in the system. The ethyl group can contribute to van der Waals interactions and influence the packing of the molecules. By modifying the this compound core with long alkyl chains, it is possible to create amphiphilic molecules that can self-assemble into various nanostructures, such as micelles, vesicles, or liquid crystals, in solution or in the solid state. researchgate.net The formation of such ordered structures is of interest for applications in drug delivery, sensing, and materials science.

Precursors for Functional Polymer Synthesis

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. The furan ring can be incorporated into polymer backbones to impart specific properties, such as thermal stability, rigidity, and biodegradability. Polyfurans and their derivatives have been investigated for their potential as conducting polymers and materials for energy storage. researchgate.net

This compound can serve as a monomer for the synthesis of functional polymers. For instance, if a polymerizable group, such as a vinyl or an acetylene (B1199291) group, is introduced into the molecule, it could undergo polymerization to form a polymer with pendant this compound units. The properties of such a polymer would be influenced by the furan ring and its substituents. The nitrile groups, for example, could enhance the polymer's polarity and its ability to interact with other materials. Furthermore, the furan rings in the polymer backbone could potentially be used for post-polymerization modifications, such as cross-linking through Diels-Alder reactions, to create thermosetting materials or hydrogels. The electrochemical polymerization of furan derivatives is another avenue to produce electroactive polymers. researchgate.netbohrium.com

Role in Catalyst Design and Ligand Development

The unique electronic and structural features of this compound make it a prospective candidate for applications in catalysis, both as a ligand for transition metals and as a scaffold in organocatalysis.

Ligands for Transition Metal Catalysis

The nitrogen atom of the nitrile group in this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. While specific complexes with this compound are not widely reported, the broader class of furan-containing ligands has been explored in catalysis. The furan ring itself can also interact with metal centers through its π-system. The ethyl group at the 5-position can influence the steric and electronic properties of the resulting metal complex, potentially impacting its catalytic activity, selectivity, and stability. The development of catalysts from furan derivatives is an active area of research, particularly in the context of biomass valorization. nih.gov

Table 1: Potential Coordination Modes of this compound in Transition Metal Complexes

Coordination SiteType of InteractionPotential Influence of Substituents
Nitrile Nitrogenσ-donation from the nitrogen lone pairThe electron-donating ethyl group can enhance the electron density on the furan ring, indirectly influencing the electronic properties of the nitrile group.
Furan OxygenCoordination to Lewis acidic metal centersThe ethyl group can sterically hinder or favor certain coordination geometries.
Furan Ring (π-system)π-coordination to the metal centerThe position and nature of the substituents can modulate the aromaticity and π-electron density of the furan ring, affecting its coordination ability.

Organocatalytic Applications

Furan derivatives have been utilized as scaffolds in the design of organocatalysts. rsc.org The rigid furan ring can serve as a platform to which catalytically active functional groups can be attached in a well-defined spatial arrangement. While there is no specific literature detailing the use of this compound as an organocatalyst, its structure presents possibilities. For instance, the nitrile group could be chemically modified to introduce other functionalities, or the furan ring could be incorporated into larger, more complex chiral structures to create novel asymmetric organocatalysts. The synthesis of furan-embedded atropisomers via organocatalytic methods highlights the potential of furan derivatives in asymmetric catalysis. researchgate.net

Contribution to Advanced Dye and Pigment Chemistry

The conjugated π-system of the furan ring in this compound suggests its potential as a building block for chromophores in dyes and pigments. The electronic properties of the furan ring, which is more electron-rich than thiophene, can influence the optical properties of a molecule. nih.gov

Chromophore Design and Optical Properties

In the design of chromophores, furan derivatives can act as π-bridges or as part of the donor or acceptor system. The combination of the electron-rich furan ring with the electron-withdrawing nitrile group in this compound creates a push-pull system, which is a common strategy in the design of molecules with interesting optical properties, such as non-linear optical (NLO) chromophores. The ethyl group can further modulate these properties by influencing the molecule's solubility and solid-state packing. The synthesis of azo dyes often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich component; heterocyclic compounds are sometimes used as these coupling components. nih.govresearchgate.net

Table 2: Potential Role of this compound Moieties in Chromophore Design

Structural FeatureRole in ChromophoreEffect on Optical Properties
Furan Ringπ-conjugated spacer or electron donorInfluences the wavelength of maximum absorption (λmax) and emission. Can lead to red-shifted absorption compared to benzene (B151609) analogues due to its higher electron density.
Nitrile GroupElectron acceptorCreates a charge-transfer character in the excited state, which can enhance molar absorptivity and fluorescence quantum yield.
Ethyl GroupModulating groupAffects solubility and can influence aggregation behavior, which in turn impacts the photophysical properties in the solid state.

Photophysical Behavior Investigations

The photophysical properties of dyes and pigments containing furan moieties are a subject of ongoing research. Furan-containing dyes have been shown to exhibit interesting fluorescence properties, including aggregation-induced emission (AIE). scispace.com The photophysical behavior of a dye is highly dependent on its molecular structure and its environment. Investigations into the photophysical properties of hypothetical dyes derived from this compound would involve studying their absorption and emission spectra in various solvents, determining their fluorescence quantum yields and lifetimes, and assessing their photostability. The incorporation of a furan ring can lead to materials with tunable optical and electronic characteristics. nih.gov

Development of Novel and Highly Efficient Synthetic Methodologies

The demand for greener, safer, and more efficient chemical manufacturing has spurred innovation in synthetic organic chemistry. For this compound, moving beyond traditional batch synthesis is crucial for its application in pharmaceuticals and materials science. Future research will likely concentrate on continuous processing and sustainable catalytic methods.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous-flow synthesis, offers significant advantages over conventional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govacs.org By performing reactions in a continuously flowing stream through a network of tubes or microreactors, it is possible to handle hazardous reagents and intermediates more safely and to access reaction conditions unattainable in batch reactors. nih.gov

For the synthesis of this compound, a continuous-flow setup could streamline multi-step sequences, eliminating the need to isolate and purify intermediates. nih.gov Research into the transition-metal-free continuous-flow synthesis of 2,5-diaryl furans has demonstrated significant improvements in isolated yields (an average increase of ca. 27%) and safety by avoiding the isolation of unstable endoperoxide intermediates. nih.gov A similar strategy could be envisioned for this compound, potentially starting from readily available biomass-derived precursors. A recent study on the synthesis of nitrofurfural, a key pharmaceutical intermediate, highlighted the benefits of a continuous-flow platform that enabled the safe, in-situ generation and use of the unstable and explosive nitrating agent, acetyl nitrate (B79036). This approach yielded excellent isolated yields in under five minutes. nih.gov

Future work should focus on developing a fully integrated continuous-flow process for this compound. This would involve optimizing reaction parameters such as residence time, temperature, and reagent stoichiometry to maximize yield and purity.

Parameter Batch Synthesis Continuous-Flow Synthesis Potential Advantage for this compound
Safety Handling of unstable intermediates can be hazardous.Unstable intermediates are generated and consumed in situ. nih.govnih.govSafer handling of reactive precursors and intermediates.
Scalability Scaling up can be challenging and non-linear.Scalability is achieved by running the system for longer periods.More straightforward and predictable scale-up for industrial production.
Yield Can be limited by equilibrium or side reactions.Often provides higher yields due to precise control. nih.govPotential for significant improvement in isolated yields.
Reaction Time Can range from hours to days.Typically reduced to minutes. nih.govDrastically shorter production cycles.

Photocatalytic and Electrocatalytic Synthetic Routes

Harnessing light or electrical energy to drive chemical reactions represents a sustainable and powerful approach to synthesis. Photocatalysis and electrocatalysis can often proceed under mild conditions and can enable unique transformations not achievable through traditional thermal methods. nih.govacs.org

Photocatalysis utilizes visible light to generate reactive intermediates, offering a green alternative to harsh reagents. rsc.org While direct photocatalytic synthesis of this compound is not yet reported, related transformations have been achieved. For instance, photocatalytic cyanation of sp³ C-H bonds has been demonstrated using uranyl catalysts, suggesting the potential for direct functionalization of alkyl chains on a furan ring. researchgate.net Future research could explore the photocatalytic cyanation of 5-ethylfuran or the direct synthesis of the furan ring system using light-mediated cycloadditions.

Electrocatalysis uses an electric potential to drive oxidation and reduction reactions, providing a high degree of control over reactivity. nih.gov The electrochemical synthesis of polysubstituted furans via a [3+2] annulation of alkynes and β-keto compounds has been successfully developed. chemistryviews.org This method features mild conditions, high atom economy, and a broad substrate scope, including β-cyanoketones. chemistryviews.org Adapting such an electrocatalytic annulation strategy could provide a novel and efficient route to this compound and its analogues. The electrocatalytic conversion of biomass-derived compounds like furfural (B47365) into more valuable chemicals is an area of intense research, and these principles could be extended to precursors of this compound. nih.govacs.org

Exploration of Unprecedented Reactivity and Transformations

Beyond improving its synthesis, a key research direction is to uncover new chemical reactions of this compound. Understanding its behavior in radical reactions and exploring bio-inspired transformations will open doors to novel derivatives with unique properties.

Radical Chemistry of this compound

The reactivity of furans with radicals is critical in both atmospheric chemistry and combustion, and it holds significant potential for synthetic applications. researchgate.netnih.gov Studies on the reactions of hydroxyl (OH) radicals with furan and its alkylated derivatives like 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691) show that the reaction proceeds primarily through OH addition to the furan ring. researchgate.netnih.govsemanticscholar.org The rate of reaction increases with alkyl substitution, indicating that the ethyl group in this compound would likely enhance its reactivity toward radicals. researchgate.net

Future investigations should focus on the specific radical reactions of this compound. Key questions include determining the regioselectivity of radical addition and exploring H-atom abstraction from the ethyl group versus addition to the furan ring. Understanding these pathways could enable the development of novel functionalization strategies, allowing for the introduction of new substituents at various positions on the molecule, leading to a diverse library of furan-based compounds.

Furan Derivative Reaction with OH Radicals Key Finding Implication for this compound
FuranAddition of OH to the ring. researchgate.netnih.govNegative temperature dependence indicates a dominant addition pathway. researchgate.netThe furan ring is expected to be susceptible to radical addition.
2-MethylfuranAddition of OH to the ring. researchgate.netnih.govHigher reactivity than furan. researchgate.netThe ethyl group is likely to activate the ring towards radical attack.
2,5-DimethylfuranAddition of OH to the ring. researchgate.netnih.govHighest reactivity among the studied furans. researchgate.netSuggests a high degree of reactivity for the this compound core.

Bio-inspired Chemical Transformations (purely chemical synthesis aspect)

Nature provides a rich blueprint for complex molecule synthesis. Bio-inspired or biomimetic synthesis seeks to replicate the efficiency and selectivity of enzymatic reactions using purely chemical methods. acs.orgresearchgate.net For furan-containing natural products, biomimetic approaches have led to elegant and efficient syntheses. For example, a scandium triflate-catalyzed domino reaction mimicking a biosynthetic pathway was used to synthesize methylenomycin furans, a class of bacterial signaling molecules. acs.org This reaction involves an aldol reaction, cyclization, and dehydration to construct the substituted furan core. acs.org

For this compound, future research could explore bio-inspired strategies for its synthesis or transformation. This could involve developing catalytic systems that mimic the function of furan-modifying enzymes to perform selective oxidations, reductions, or C-C bond formations under mild conditions. researchgate.net Such approaches could provide access to complex, biologically relevant molecules that are difficult to obtain through traditional synthetic routes.

Advanced Computational Modeling and Machine Learning in Prediction

The integration of computational chemistry and machine learning is revolutionizing how chemical research is conducted. These tools can predict reaction outcomes, elucidate reaction mechanisms, and guide experimental design, thereby accelerating the discovery process.

Advanced computational methods, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. DFT studies on related furan compounds have successfully elucidated reaction mechanisms for conversions on catalyst surfaces, hydrodeoxygenation pathways, and cycloaddition reactions. rsc.orgacs.orgpku.edu.cn Similar studies on this compound could predict its behavior in various reactions, identify the most reactive sites for electrophilic or nucleophilic attack, and calculate the activation barriers for potential transformations. researchgate.netmdpi.com This knowledge would be invaluable for designing new synthetic routes and understanding its stability.

Machine learning (ML) is emerging as a powerful tool for predicting chemical reaction yields and identifying optimal reaction conditions. rjptonline.org By training algorithms on large datasets of successful and failed reactions, ML models can learn the complex relationships between reactants, reagents, and outcomes. friedler.net While a specific dataset for this compound may not exist, transfer learning techniques allow models trained on general reaction data to be fine-tuned for more specific applications, even with limited data. nih.gov Future efforts could involve creating a focused dataset of reactions involving substituted furans to train an ML model capable of predicting optimal conditions for the synthesis and functionalization of this compound, significantly reducing the experimental effort required for optimization.

Computational Tool Application to Furan Chemistry Future Opportunity for this compound
Density Functional Theory (DFT) Elucidating reaction mechanisms (e.g., hydrodeoxygenation, cycloaddition). rsc.orgpku.edu.cnPredict reactivity, stability, and reaction pathways; guide catalyst design.
Machine Learning (ML) Predicting reaction yields and outcomes from experimental data. rjptonline.orgfriedler.netDevelop predictive models for synthesis and functionalization to accelerate optimization.
Transfer Learning Applying models trained on large datasets to new, smaller datasets. nih.govOvercome the lack of specific data by leveraging general chemical reaction knowledge.

Q & A

Q. What are the common synthetic routes for 5-Ethylfuran-2-carbonitrile, and how do reaction conditions influence yield?

Synthesis typically involves functional group modifications on furan derivatives. For example:

  • Nitrile Introduction : Cyanation of 5-ethylfuran-2-carbaldehyde using reagents like hydroxylamine or cyanide sources under acidic conditions.
  • Substitution Reactions : Alkylation of furan precursors with ethyl groups via Friedel-Crafts alkylation, followed by nitrile group installation .
  • Optimization : Reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Lewis acids) critically affect yield. Lower temperatures favor selectivity, while polar solvents enhance nitrile stability .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., ethyl at C5, nitrile at C2). Aromatic protons in furan ring appear δ 6.5–7.5 ppm, while nitrile carbons resonate near δ 115–120 ppm .
  • Mass Spectrometry : ESI-MS or GC-MS detects molecular ion peaks (m/z ~121) and fragmentation patterns (e.g., loss of –CN group).
  • IR Spectroscopy : Strong absorption at ~2200 cm1^{-1} confirms nitrile presence .

Q. How is the purity of this compound assessed during synthesis?

  • Chromatography : TLC (silica gel, hexane:ethyl acetate) or HPLC (C18 column, acetonitrile/water mobile phase) monitors reaction progress.
  • Melting Point : Sharp melting range (if crystalline) indicates purity.
  • Elemental Analysis : Matches experimental vs. theoretical C, H, N percentages (e.g., C7_7H7_7NO requires C 64.11%, H 5.38%, N 10.68%) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound with nucleophiles?

  • Competing Pathways : Nitrile groups may undergo nucleophilic addition (e.g., with Grignard reagents) or act as electron-withdrawing groups, directing electrophilic substitution.
  • Kinetic vs. Thermodynamic Control : DFT calculations predict preferred reaction sites. For example, nitrile stabilization at C2 directs electrophiles to C5-ethyl-substituted positions .
  • Isotopic Labeling : 15N^{15}N-labeling tracks nitrile participation in reaction mechanisms .

Q. What computational tools predict the physicochemical properties of this compound?

  • Molecular Dynamics (MD) : Simulates solubility in solvents (e.g., logP ~1.8 in octanol/water).
  • Density Functional Theory (DFT) : Calculates dipole moments (~4.5 D) and HOMO-LUMO gaps (~6.5 eV), influencing redox behavior.
  • ADMET Prediction : Software like Schrödinger’s QikProp estimates bioavailability and toxicity (e.g., CYP450 inhibition risks) .

Q. How can researchers address discrepancies in spectroscopic data for this compound derivatives?

  • Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 5-Methoxybenzofuran-2-carbonitrile for substituent effects) .
  • High-Resolution MS : Resolves ambiguous molecular formulas (e.g., distinguishing C7_7H7_7NO from isobaric impurities).
  • Crystallography : Single-crystal X-ray diffraction unambiguously confirms stereochemistry and bond lengths .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • Engineering Controls : Use fume hoods for volatile nitrile handling; closed systems minimize exposure .
  • PPE : Impervious gloves (nitrile or neoprene), safety goggles, and lab coats. Respiratory protection (N95 masks) required for aerosol risks .
  • Waste Disposal : Neutralize cyanide byproducts with bleach (NaOCl) before aqueous disposal .

Q. How should researchers design experiments to study the compound’s biological activity?

  • In Vitro Assays : Test cytotoxicity (MTT assay) on cell lines (e.g., HeLa) at varying concentrations (1–100 μM).
  • Enzyme Inhibition : Screen against targets like cytochrome P450 or kinases (IC50_{50} determination via fluorescence assays) .
  • Control Groups : Include structurally similar nitriles (e.g., 5-Methylfuran-2-carbonitrile) to isolate substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.